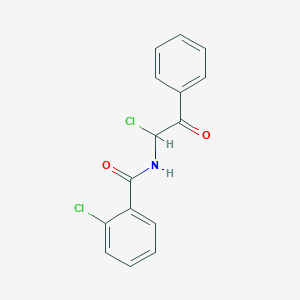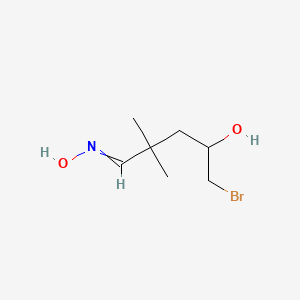
C24H16ClFN2O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C24H16ClFN2O5 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a combination of chlorine, fluorine, nitrogen, and oxygen atoms, makes it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C24H16ClFN2O5 involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a chlorinated aromatic compound with a fluorinated amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process includes steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of automated systems and advanced monitoring techniques helps in optimizing the yield and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
C24H16ClFN2O5: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions often require the presence of a catalyst to proceed efficiently.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with fewer oxygen atoms.
Applications De Recherche Scientifique
C24H16ClFN2O5: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that require targeted molecular interventions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which C24H16ClFN2O5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
C24H16ClFN2O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures but different functional groups or atomic arrangements. For example:
C24H16ClN2O5: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
C24H16ClFN2O4: This compound has one fewer oxygen atom, potentially affecting its reactivity and interactions with molecular targets.
By comparing these compounds, researchers can gain insights into the specific features that contribute to the unique properties of This compound .
Propriétés
Formule moléculaire |
C24H16ClFN2O5 |
|---|---|
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
4-[3-(2-chloro-6-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C24H16ClFN2O5/c25-16-7-4-8-17(26)18(16)20-19-21(33-28(20)15-5-2-1-3-6-15)23(30)27(22(19)29)14-11-9-13(10-12-14)24(31)32/h1-12,19-21H,(H,31,32) |
Clé InChI |
MXXPUJAGPGEIGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=C(C=CC=C5Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


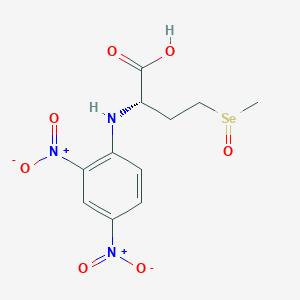
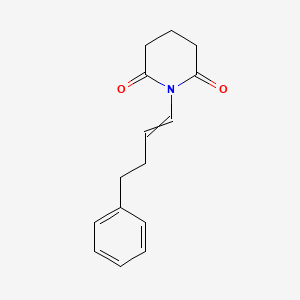
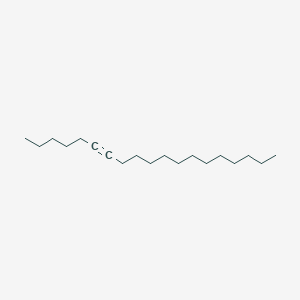
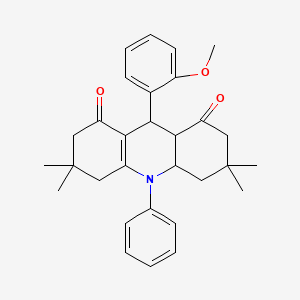
![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)


![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)
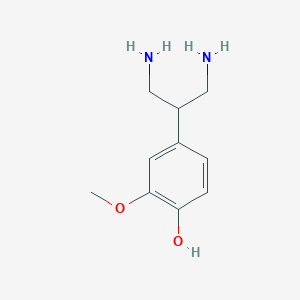
![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)
